molecular formula C11H26N2O3 B7970663 N'-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate

N'-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate

Cat. No.: B7970663
M. Wt: 234.34 g/mol
InChI Key: IBJODALEOXXILI-UHFFFAOYSA-N
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Description

N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate is a chemical compound that belongs to the class of organic compounds known as diamines. It is characterized by the presence of a cyclopentyl group attached to a dimethylated ethanediamine backbone, with an acetate hydrate component. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate typically involves the reaction of cyclopentylamine with N,N-dimethyl-1,2-ethanediamine in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified through crystallization to obtain the acetate hydrate form.

Industrial Production Methods

In an industrial setting, the production of N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1,2-ethanediamine: A simpler analog without the cyclopentyl group.

    N-cyclopentyl-1,2-ethanediamine: Lacks the dimethyl groups on the ethanediamine backbone.

    N,N-dimethylcyclopentylamine: Contains a cyclopentyl group but differs in the position of the dimethyl groups.

Uniqueness

N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate is unique due to the combination of its cyclopentyl and dimethyl groups, which confer specific steric and electronic properties. These properties make it a valuable compound in various chemical reactions and applications, distinguishing it from its simpler analogs.

Properties

IUPAC Name

acetic acid;N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.C2H4O2.H2O/c1-11(2)8-7-10-9-5-3-4-6-9;1-2(3)4;/h9-10H,3-8H2,1-2H3;1H3,(H,3,4);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJODALEOXXILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN(C)CCNC1CCCC1.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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